1,4-bis(benzenesulfonyl)-N-(2,4-dimethylphenyl)piperazine-2-carboxamide
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Overview
Description
1,4-bis(benzenesulfonyl)-N-(2,4-dimethylphenyl)piperazine-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(benzenesulfonyl)-N-(2,4-dimethylphenyl)piperazine-2-carboxamide typically involves the reaction of piperazine with benzenesulfonyl chloride and 2,4-dimethylphenyl isocyanate. The reaction conditions may include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-bis(benzenesulfonyl)-N-(2,4-dimethylphenyl)piperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the sulfonyl groups may be replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-bis(benzenesulfonyl)-N-(2,4-dimethylphenyl)piperazine-2-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(benzenesulfonyl)piperazine: Lacks the N-(2,4-dimethylphenyl)carboxamide group.
N-(2,4-dimethylphenyl)piperazine-2-carboxamide: Lacks the bis(benzenesulfonyl) groups.
1,4-bis(benzenesulfonyl)-N-phenylpiperazine-2-carboxamide: Similar structure but with a phenyl group instead of a 2,4-dimethylphenyl group.
Uniqueness
1,4-bis(benzenesulfonyl)-N-(2,4-dimethylphenyl)piperazine-2-carboxamide is unique due to the presence of both benzenesulfonyl and 2,4-dimethylphenyl groups, which may confer specific chemical and biological properties not found in other similar compounds. This unique structure could result in distinct interactions with molecular targets and different pharmacological activities.
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(2,4-dimethylphenyl)piperazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S2/c1-19-13-14-23(20(2)17-19)26-25(29)24-18-27(34(30,31)21-9-5-3-6-10-21)15-16-28(24)35(32,33)22-11-7-4-8-12-22/h3-14,17,24H,15-16,18H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWZQHYEBRIUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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